molecular formula C₁₉H₁₇D₈N₅O₄ B1144424 Terazosin (piperazine D8) CAS No. 1006718-20-2

Terazosin (piperazine D8)

Katalognummer B1144424
CAS-Nummer: 1006718-20-2
Molekulargewicht: 395.48
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terazosin is a medication that belongs to a group of drugs called alpha-adrenergic blockers . It works by relaxing your veins and arteries so that blood can more easily pass through them. It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate . Terazosin is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate) .


Synthesis Analysis

The synthesis of Terazosin hydrochloride is derived from the starting material of 2-chloro-6, 7-dimethoxy–quinazolin-4-amine in the presence of 2-methoxy ethanol with n- benzyl piperazine .


Molecular Structure Analysis

Terazosin has a molecular formula of C19H25N5O4 . It is a quinazoline derivative alpha-1-selective adrenergic blocking agent . The molecular weight of Terazosin is 387.433 Da .


Chemical Reactions Analysis

Terazosin initially shifted the dose-response curve of phenylephrine to the right, with a significant increase in ED50 for phenylephrine . The fragmentation decomposition pathways of terazosin were investigated using mass spectrometry (MS) and thermal analyses (TA) techniques .


Physical And Chemical Properties Analysis

Terazosin has a molecular formula of C19H25N5O4 and a molecular weight of 387.433 Da .

Wissenschaftliche Forschungsanwendungen

    Pharmaceutical Analysis

    • Terazosin is used in men for symptom relief in the case of benign prostatic hyperplasia . It is also used in high blood pressure by relaxing blood vessels so that blood can easily pass through .
    • Various analytical methods for the determination of terazosin in different matrices are discussed . Overall thirty six different analytical methods for the determination of terazosin were found in literature survey, 12 spectrophotometry, 2 TLC, 2 HPTLC, 16 HPLC and 4 electroanalytical methods were found .

    Synthesis and Antibacterial Activity

    • Terazosin hydrochloride is an anti-hypertensive drug which is used to treat the diseases of hypertension .
    • The literature survey shows the proposed synthesis of Terazosin hydrochloride derived from the starting material of 2-chloro-6, 7-dimethoxy–quinazoline-4-amine in the presence of 2-methoxy ethanol with n- benzyl piperazine to form the product .
    • The antibacterial activity of prepared derivatives was performed on the various bacteria .

    Neurotransmission

    • Terazosin (piperazine D8) is used in research related to neurotransmission .

    Neurology

    • Terazosin (piperazine D8) is used in research related to neurotransmission .
    • It is used in the study of various neurological disorders, including depression, Parkinson’s disease, schizophrenia, stress, and anxiety .

    Neuroprotection

    • Recently, terazosin was found to combine with phosphoglycerol kinase 1 (Pgk1) and protect neurons by enhancing Pgk1 activity and promoting glycolysis .
    • This mechanism slows or prevents the neurodegeneration of Parkinson’s Disease (PD) .

    Pharmacology

    • Terazosin is an alpha-1 adrenergic antagonist used in the treatment of symptomatic benign prostatic hyperplasia and management of hypertension .
    • It works by blocking adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .
    • This results in lowering blood pressure and improving urinary flow .

Safety And Hazards

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should not use this medication if you are allergic to terazosin . If you stop taking terazosin for any reason, call your doctor before you start taking it again . Terazosin can affect your pupils during cataract surgery .

Zukünftige Richtungen

A 6-week short-term treatment of levofloxacin or levofloxacin plus terazosin was more effective than terazosin alone in patients with category III CP/CPPS . Furthermore, levofloxacin treatment was not different from levofloxacin plus terazosin treatment in terms of treatment effect . Terazosin analogs have bright prospects for the development of PD therapeutics . A series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 .

Eigenschaften

CAS-Nummer

1006718-20-2

Produktname

Terazosin (piperazine D8)

Molekularformel

C₁₉H₁₇D₈N₅O₄

Molekulargewicht

395.48

Synonyme

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.